molecular formula C9H14O2 B2422082 1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde CAS No. 2138194-82-6

1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde

Cat. No.: B2422082
CAS No.: 2138194-82-6
M. Wt: 154.209
InChI Key: RDTUZVGQLJVWCG-UHFFFAOYSA-N
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Description

1-Methyl-2-oxabicyclo[222]octane-4-carbaldehyde is a bicyclic organic compound with the molecular formula C9H14O2 It features a unique oxabicyclo structure, which is a bicyclic system containing an oxygen atom

Scientific Research Applications

1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of novel materials with unique properties.

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound should be handled with care, following all safety precautions mentioned in its Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and automated systems can optimize the reaction conditions and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen atom in the bicyclic structure can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed:

    Oxidation: 1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid.

    Reduction: 1-Methyl-2-oxabicyclo[2.2.2]octane-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Oxabicyclo[2.2.2]octane-4-carbaldehyde: Lacks the methyl group at the 1-position.

    1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid: The oxidized form of the aldehyde.

    1-Methyl-2-oxabicyclo[2.2.2]octane-4-methanol: The reduced form of the aldehyde.

Uniqueness: 1-Methyl-2-oxabicyclo[222]octane-4-carbaldehyde is unique due to its specific substitution pattern and the presence of the aldehyde functional group

Properties

IUPAC Name

1-methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-8-2-4-9(6-10,5-3-8)7-11-8/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTUZVGQLJVWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)(CO2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138194-82-6
Record name 1-methyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde
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